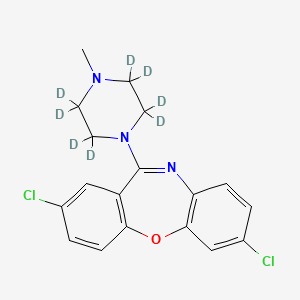
7-Chloro Loxapine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro Loxapine-d8 is a deuterated form of loxapine, a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. The compound is structurally similar to clozapine and belongs to the dibenzoxazepine class. The deuterated form, 7-Chloro Loxapine-d8, is often used in scientific research as an internal standard for the quantification of loxapine due to its stable isotopic labeling .
Vorbereitungsmethoden
The synthesis of 7-Chloro Loxapine-d8 involves several steps, starting with the condensation of a compound I and a compound II in an organic solvent to obtain an intermediate III. This intermediate undergoes a reduction condensation reaction to form intermediate IV, which is then reacted with N-methyl piperazine to yield the target compound . The reagents and raw materials used in this process are readily available, making it suitable for industrial production .
Analyse Chemischer Reaktionen
7-Chloro Loxapine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Chloro Loxapine-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Quantification of Loxapine: Used as an internal standard in mass spectrometry for the accurate measurement of loxapine levels.
Pharmacokinetic Studies: Helps in understanding the metabolism and distribution of loxapine in biological systems.
Receptor Binding Studies: Used to study the binding affinity of loxapine to various receptors, including dopamine and serotonin receptors.
Wirkmechanismus
The mechanism of action of 7-Chloro Loxapine-d8 is similar to that of loxapine. It acts as a dopamine antagonist and a serotonin 5-HT2 blocker. By antagonizing these receptors, it leads to cortical inhibition, resulting in tranquilization and suppression of aggression . The exact molecular targets and pathways involved include the dopamine D2 receptor and the serotonin 5-HT2A receptor .
Vergleich Mit ähnlichen Verbindungen
7-Chloro Loxapine-d8 is unique due to its deuterated form, which provides stability and precision in scientific measurements. Similar compounds include:
Eigenschaften
Molekularformel |
C18H17Cl2N3O |
|---|---|
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
2,8-dichloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C18H17Cl2N3O/c1-22-6-8-23(9-7-22)18-14-10-12(19)3-5-16(14)24-17-11-13(20)2-4-15(17)21-18/h2-5,10-11H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
InChI-Schlüssel |
DOCIUEIFZJXDJU-COMRDEPKSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


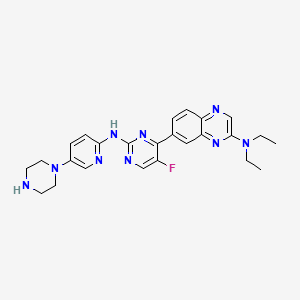
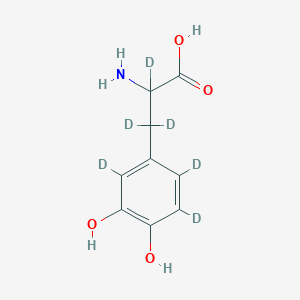
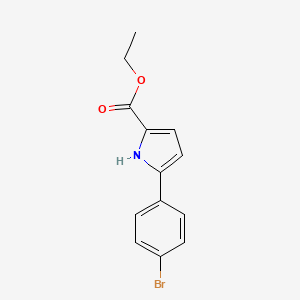
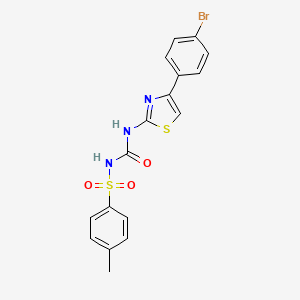
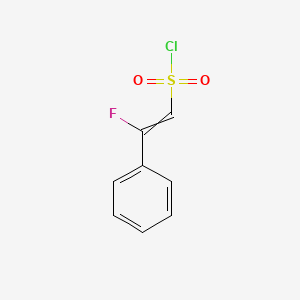

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)

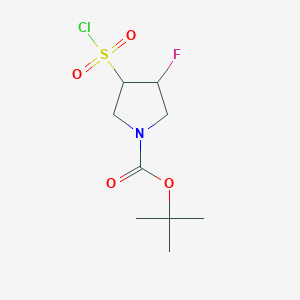

![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
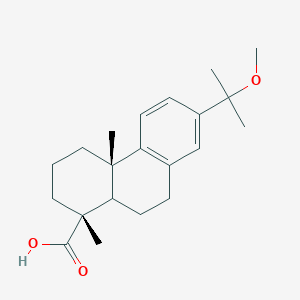
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
